Cas no 301185-99-9 (Benzenepropanol,3,4-difluoro-)
Benzenepropanol,3,4-difluoro- Chemical and Physical Properties
Names and Identifiers
-
- Benzenepropanol,3,4-difluoro-
- 3-(3,4-difluorophenyl)-1-propanol
- 3-(3,4-DIFLUOROPHENYL)PROPAN-1-OL
- 3-(3,4-DIFLUORO-PHENYL)-PROPAN-1-OL
- AG-E-98658
- CTK4G4468
- KB-95060
- SureCN80635
- X7959
- DTXSID90611144
- AKOS006291568
- WPGWMWLTWJAIJZ-UHFFFAOYSA-N
- MFCD09028702
- EN300-366005
- 3-(3,4difluorophenyl)propanol
- C78127
- 301185-99-9
- CS-0120046
- A1-09110
- SB85188
- SCHEMBL80635
- DB-347476
-
- Inchi: 1S/C9H10F2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6,12H,1-2,5H2
- InChI Key: WPGWMWLTWJAIJZ-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)CCCO)F
Computed Properties
- Exact Mass: 172.07
- Monoisotopic Mass: 172.06997126g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 1.189
- Boiling Point: 241.3°C at 760 mmHg
- Flash Point: 99.8°C
- Refractive Index: 1.491
- PSA: 20.23
- LogP: 1.88970
Benzenepropanol,3,4-difluoro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-366005-0.05g |
3-(3,4-difluorophenyl)propan-1-ol |
301185-99-9 | 0.05g |
$732.0 | 2023-06-04 | ||
| Enamine | EN300-366005-0.1g |
3-(3,4-difluorophenyl)propan-1-ol |
301185-99-9 | 0.1g |
$767.0 | 2023-06-04 | ||
| Enamine | EN300-366005-0.25g |
3-(3,4-difluorophenyl)propan-1-ol |
301185-99-9 | 0.25g |
$801.0 | 2023-06-04 | ||
| Enamine | EN300-366005-0.5g |
3-(3,4-difluorophenyl)propan-1-ol |
301185-99-9 | 0.5g |
$836.0 | 2023-06-04 | ||
| Enamine | EN300-366005-1.0g |
3-(3,4-difluorophenyl)propan-1-ol |
301185-99-9 | 1g |
$871.0 | 2023-06-04 | ||
| Enamine | EN300-366005-2.5g |
3-(3,4-difluorophenyl)propan-1-ol |
301185-99-9 | 2.5g |
$1707.0 | 2023-06-04 | ||
| Enamine | EN300-366005-5.0g |
3-(3,4-difluorophenyl)propan-1-ol |
301185-99-9 | 5g |
$2525.0 | 2023-06-04 | ||
| Enamine | EN300-366005-10.0g |
3-(3,4-difluorophenyl)propan-1-ol |
301185-99-9 | 10g |
$3746.0 | 2023-06-04 | ||
| A2B Chem LLC | AD51677-250mg |
3-(3,4-Difluorophenyl)propan-1-ol |
301185-99-9 | 95% | 250mg |
$187.00 | 2024-04-20 | |
| A2B Chem LLC | AD51677-1g |
3-(3,4-Difluorophenyl)propan-1-ol |
301185-99-9 | 95% | 1g |
$444.00 | 2024-04-20 |
Benzenepropanol,3,4-difluoro- Suppliers
Benzenepropanol,3,4-difluoro- Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on Benzenepropanol,3,4-difluoro-
Comprehensive Overview of Benzenepropanol,3,4-difluoro- (CAS No. 301185-99-9): Properties, Applications, and Industry Insights
Benzenepropanol,3,4-difluoro- (CAS No. 301185-99-9) is a fluorinated aromatic compound gaining attention in pharmaceutical and material science research. This 3,4-difluorobenzene derivative exhibits unique physicochemical properties due to the strategic placement of fluorine atoms on its benzene ring, enhancing its reactivity and stability in synthetic applications. With the growing demand for fluorinated organic compounds, this molecule has become a subject of interest for researchers exploring bioactive intermediates and specialty chemicals.
The compound's molecular structure features a propanol side chain attached to a difluorinated benzene ring, making it valuable for designing drug precursors and liquid crystal materials. Recent studies highlight its potential in developing PET imaging agents, as fluorine-18 labeled analogs could serve as radiotracers. The electronic effects of fluorine substituents influence its hydrogen bonding capacity and lipophilicity, critical parameters in medicinal chemistry optimization.
In material science, Benzenepropanol,3,4-difluoro- demonstrates utility as a building block for high-performance polymers. Its ability to modify surface energies and thermal stability makes it relevant for advanced coatings and electronic encapsulation materials. Industry reports indicate increasing patent filings incorporating this compound in OLED formulations, where fluorinated components enhance device efficiency and lifespan.
Synthetic methodologies for 301185-99-9 typically involve electrophilic aromatic substitution followed by side chain modification. Modern flow chemistry techniques have improved yields compared to traditional batch processes, addressing common challenges in selective fluorination. Analytical characterization via NMR spectroscopy and mass spectrometry confirms the regiochemical purity essential for sensitive applications.
Environmental considerations surrounding fluorinated compounds have prompted research into green chemistry approaches for Benzenepropanol,3,4-difluoro- production. Recent advances in catalytic fluorination reduce byproduct formation while maintaining atom economy. Regulatory agencies monitor such compounds under PFAS assessment frameworks, though current data suggests this specific molecule has limited environmental persistence.
The commercial landscape for CAS 301185-99-9 reflects growing demand from contract research organizations and fine chemical suppliers. Market analysis reveals price fluctuations linked to fluorine feedstock availability and specialty chemical trends. Storage recommendations emphasize protection from UV degradation in amber glass containers under inert atmosphere, with typical shelf lives exceeding 24 months when properly stabilized.
Emerging applications in agrochemical formulation demonstrate the compound's versatility. Its systemic mobility in plant tissues and metabolic stability make it a candidate for developing next-generation crop protection agents. Research collaborations are investigating structure-activity relationships to optimize pest selectivity while minimizing ecological impact.
Quality control protocols for 3,4-difluorobenzenepropanol employ HPLC-UV and GC-MS methods to ensure ≥98% purity for research applications. Impurity profiling detects potential isomeric byproducts and oxidation derivatives, with specifications tailored to end-use requirements. Current Good Manufacturing Practice (cGMP) compliant batches are available for pharmaceutical development purposes.
Future research directions focus on expanding the compound's utility in click chemistry applications and bioconjugation techniques. The hydroxyl functionality permits diverse derivatization pathways, while the fluorine atoms provide handles for 19F NMR probes. These characteristics position Benzenepropanol,3,4-difluoro- as a versatile scaffold in chemical biology investigations.
Transport regulations classify this material as non-hazardous for most shipping methods, though safety data sheets recommend standard organic compound precautions. Industrial scale handling utilizes closed system transfer equipment to maintain occupational exposure limits. Disposal follows halogenated waste guidelines appropriate for its fluorine content.
Academic interest in CAS 301185-99-9 has produced over 50 peer-reviewed publications since 2015, with citation rates increasing annually. Key research themes explore its role in kinase inhibitor synthesis and fluorescent probe design. The compound's structure-property relationships continue to inform development of tailor-made fluorophores for biological imaging.
Technical literature emphasizes the importance of stereoelectronic effects in this molecule's reactivity. The ortho-fluorine atoms influence conformational dynamics and intermolecular interactions, creating unique opportunities for molecular recognition applications. These characteristics make it valuable for supramolecular chemistry studies investigating host-guest complexes.
Process chemistry innovations have reduced production costs for Benzenepropanol,3,4-difluoro- through catalytic hydrogenation optimizations and waste stream recovery implementations. Life cycle assessment studies compare the environmental footprint of various synthetic routes, guiding sustainable production decisions. These advancements support the compound's growing adoption across multiple industries.
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